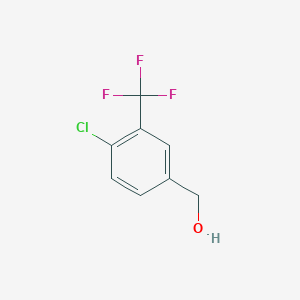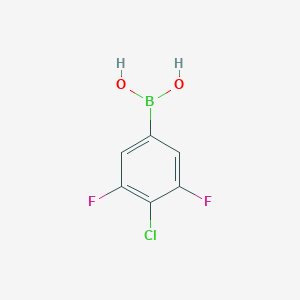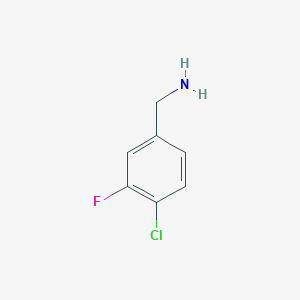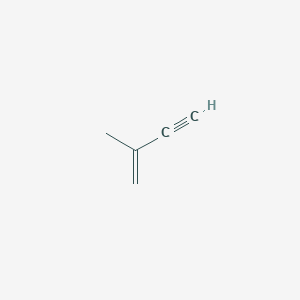
Isopropenylacetylene
Vue d'ensemble
Description
Isopropenylacetylene (IPA) is a compound that has been the subject of various studies due to its interesting reactivity and potential applications in materials science. It is a molecule that contains both alkyne and alkene functionalities, which allows it to undergo a range of chemical reactions, including polymerizations and complex formations with metals.
Synthesis Analysis
The synthesis of IPA-related compounds has been explored through different methodologies. For instance, the iterative synthesis of cross-conjugated iso-polydiacetylenes (iso-PDAs) utilizes IPA derivatives as building blocks, employing palladium-catalyzed cross-coupling reactions to extend the chain length of oligomers . Similarly, the synthesis of telechelic polymers with IPA end groups has been achieved by dehydrochlorination of chlorinated polyisobutylene, leading to macromers with terminal isopropenyl unsaturations .
Molecular Structure Analysis
The molecular structure of IPA and its derivatives has been extensively studied. X-ray crystallographic analyses have provided insights into the solid-state structural properties of these compounds. For example, the crystal structure of a Ru3(CO)8(C10H12) complex formed by the dimerization of IPA revealed a closed tri-metal atom cluster with extensive bond delocalization . Additionally, the non-planar backbone conformation of iso-PDA oligomers due to steric interactions has been elucidated .
Chemical Reactions Analysis
IPA is known to react with various metal complexes, leading to the formation of novel compounds. The reactivity of IPA with Ru3(CO)12 and Fe3(CO)12 has been investigated, resulting in complexes with unique bonding modes and organic ligands formed from the dimerization or oligomerization of IPA . Moreover, IPA has been used to synthesize nonlinear optical materials through the formation of cross-conjugated perphenylated iso-PDAs .
Physical and Chemical Properties Analysis
The physical and chemical properties of IPA and its derivatives have been characterized through various spectroscopic techniques. UV-vis spectroscopy has been used to analyze the electronic characteristics of iso-PDAs, indicating pi-electron communication along the enyne framework . The stability and solubility of these oligomers have also been evaluated, with findings suggesting that the electronic properties reach saturation at a certain chain length . The nonlinear optical properties of iso-PDAs have been measured, showing a superlinear increase in third-order nonlinearities with chain length .
Applications De Recherche Scientifique
Renewable Chemicals and Fuels Production
- Isopropenylacetylene can be used in the synthesis of renewable fuels and chemicals. For example, the dehydration of fermented isobutanol, which can be catalytically dehydrated to isobutylene (a derivative of isopropenylacetylene), serves as a platform molecule for synthesizing other fuels or chemicals. This process was studied over alumina catalysts to determine the impact of process conditions and impurities from fermentation (Taylor, Jenni, & Peters, 2010).
Synthesis of α-Amino Nitrile Benzofuran Derivatives
- Isopropenylacetylene plays a role in the synthesis of α-amino nitrile benzofuran derivatives. This involves a multicomponent reaction of isopropenylacetylene and other compounds, catalyzed by ZnO-nanorods under solvent-free conditions. These synthesized compounds may have antioxidant abilities (Najar et al., 2020).
Organic Chemistry and Catalysis
- Isopropenylacetylene is used in various organic synthesis reactions, such as the preparation of polysubstituted pyrrolones and pyrrolidinediones from arylacetic acids and isocyanides. This showcases its utility in creating novel classes of compounds (Basso et al., 2009).
Carbon-Carbon Bond Formation and Cleavage Studies
- Studies involving isopropenylacetylene reveal insights into carbon-carbon bond forming and cleavage reactions. For instance, its reaction with Fe3(CO)12 in basic methanolic solution shows dimerization and carbon-carbon bond forming, which is significant for understanding complex chemical reactions (Gervasio et al., 2008).
Smart Hydrogels in Biomedical Applications
- Poly(N-isopropylacrylamide)-based smart hydrogels, which exhibit thermo-responsive properties, have diverse applications like drug delivery and tissue regeneration. These hydrogels can autonomously alter their properties in response to external stimuli (Tang et al., 2021).
Electrochemical Sensing Technologies
- In electrochemical sensing, acetylene black nanoparticles, which may include isopropenylacetylene derivatives, are used for the sensitive determination of various compounds. This technology is crucial for environmental monitoring and health applications (Liu, 2022).
Cluster Chemistry and Coordination Compounds
- Research on isopropenylacetylene's reaction with Fe3(CO)12 explores the formation of novel cluster isomers and binuclear complexes. This contributes to the understanding of coordination chemistry and the development of new materials (Gatto et al., 2002).
Copper(I) Complexes with Conjugated Dienes
- The creation of copper(I) complexes using conjugated dienes, including isopropenylacetylene, has implications in organometallic chemistry. These complexes are characterized to understand their molecular structure and potential applications (Håkansson et al., 2000).
Biotechnological Production of Terpenoids
- Isopropenylacetylene derivatives are used in biotechnological processes, like the production of isoprene in Saccharomyces cerevisiae. This has applications in producing bulk chemicals through microbial hosts (Yao et al., 2018).
Safety and Hazards
While specific safety and hazards data for Isopropenylacetylene was not found in the search results, it’s important to note that chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .
Propriétés
IUPAC Name |
2-methylbut-1-en-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6/c1-4-5(2)3/h1H,2H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFLDKIFLIFLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228648 | |
| Record name | 1-Buten-3-yne, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropenylacetylene | |
CAS RN |
78-80-8 | |
| Record name | 2-Methyl-1-buten-3-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropenylacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropenylacetylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Buten-3-yne, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbut-1-en-3-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPENYLACETYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92A4F7TZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Isopropenylacetylene?
A1: Isopropenylacetylene (2-Methyl-1-buten-3-yne) has a molecular formula of C5H6 and a molecular weight of 66.10 g/mol.
Q2: What are the key spectroscopic features of Isopropenylacetylene?
A2: Spectroscopic analyses, including Infrared (IR) [, , ] and Nuclear Magnetic Resonance (NMR) [, , ], are crucial for characterizing Isopropenylacetylene. For example, the IR spectrum displays characteristic peaks at 3095, 3003, 2970, 2921, 1932, 1603, 1440, 1428, 1380, 1363, 1255, 895, 878, 709, 552, and 525 cm−1 []. Additionally, its microwave spectrum has been studied to understand its rotational properties [, ].
Q3: Is Isopropenylacetylene stable under ambient conditions?
A3: Isopropenylacetylene, like many alkynes, is prone to oxidation and polymerization upon exposure to air []. Therefore, storage under inert atmosphere and appropriate handling are essential.
Q4: Can Isopropenylacetylene participate in catalytic reactions?
A4: Yes, it acts as a substrate in various catalytic transformations. For instance, it undergoes selective hydrogenation in the presence of polymer-bound palladium(II) complexes, primarily yielding the corresponding alkene []. The selectivity towards the alkene is influenced by factors like steric hindrance and electronic effects of substituents on the acetylene.
Q5: How does Isopropenylacetylene react with triiron dodecacarbonyl?
A5: The reaction of Isopropenylacetylene with triiron dodecacarbonyl produces unique trinuclear open-cluster isomers []. In these complexes, the organic ligand is formed by the tail-to-tail dimerization of Isopropenylacetylene. One iron atom is part of a five-membered metallacycle, while the other two iron atoms display distinct bonding interactions with the organic moiety, showcasing an unusual isomerism in alkyne-cluster chemistry.
Q6: Can Isopropenylacetylene be utilized for the synthesis of heterocyclic compounds?
A6: Yes, its reaction with L-cysteine-derived sulfenic acids yields enantiomerically pure sulfoxides, some of which are precursors to biologically active alliin analogs [].
Q7: Have there been computational studies on Isopropenylacetylene?
A7: Yes, computational chemistry provides valuable insights into its properties. For instance, studies have investigated the intramolecular vibrational energy redistribution (IVR) in the acetylenic C−H stretch of Isopropenylacetylene and related molecules []. These studies reveal a correlation between molecular conformation and IVR rates, with planar conformers exhibiting remarkably slow IVR compared to nonplanar counterparts. This information helps understand energy flow within the molecule, crucial for areas like reaction dynamics.
Q8: What do computational studies reveal about the selectivity of Isopropenylacetylene extraction?
A8: Computational studies, coupled with FAB-mass spectrometry, were employed to investigate the selective extraction of Isopropenylacetylene from isoprene using Cu(I)-containing ionic liquids []. The results highlight the role of hydrogen bonding and π-complexation interactions in achieving preferential extraction of the alkyne over the diene.
Q9: How do structural modifications affect the reactivity of Isopropenylacetylene?
A9: The presence and position of substituents significantly influence the reactivity of Isopropenylacetylene and its derivatives. For example, introducing methyl groups in specific positions can affect its thermal stability and dimerization behavior []. Similarly, the nature of substituents impacts its inhibitory effect on the polymerization of vinyl acetate [].
Q10: How is Isopropenylacetylene typically handled and stored?
A10: Due to its sensitivity to oxygen and moisture, it is crucial to handle Isopropenylacetylene under an inert atmosphere, such as nitrogen or argon. []. Proper storage involves using tightly sealed containers and storing them away from heat and light.
Q11: Is there information available regarding the toxicity of Isopropenylacetylene?
A11: While limited information is available, studies have investigated the toxicology of both Isopropenylacetylene and its dimer, diisopropenylacetylene []. Further research is essential to fully comprehend its potential hazards and establish safe handling practices.
Q12: What analytical techniques are used to study Isopropenylacetylene and its reactions?
A12: A range of techniques is employed, including Gas Chromatography (GC) [], Mass Spectrometry (MS) [, ], and various spectroscopic methods like Infrared (IR) [, , ] and Nuclear Magnetic Resonance (NMR) [, , ]. These techniques allow researchers to identify, quantify, and characterize the compound and its reaction products.
Q13: What is known about the environmental fate and impact of Isopropenylacetylene?
A13: While specific data on its environmental degradation is limited, its structural similarity to other alkynes suggests potential for breakdown through various pathways, such as photodegradation and microbial metabolism. Further research is needed to fully assess its environmental persistence and effects.
Q14: What are the potential applications of Isopropenylacetylene research in other fields?
A14: The study of Isopropenylacetylene's reactivity, catalytic properties, and material properties can contribute to advancements in various disciplines. These include the development of novel polymers with tailored properties [, , ], the design of more efficient catalysts for organic synthesis [], and the understanding of fundamental chemical processes relevant to combustion and atmospheric chemistry [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




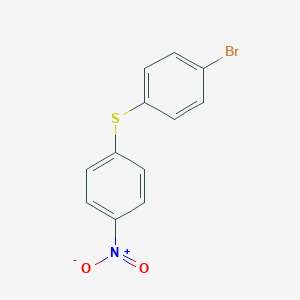
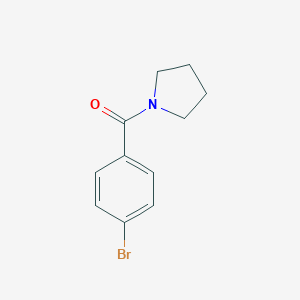
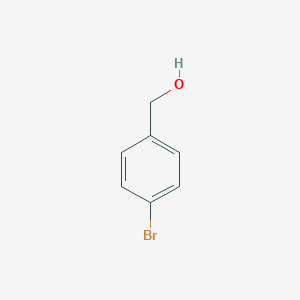
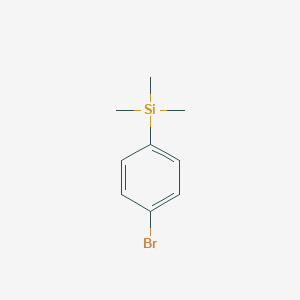
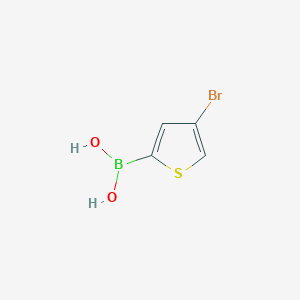
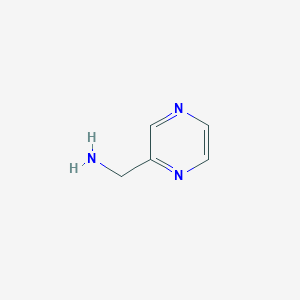
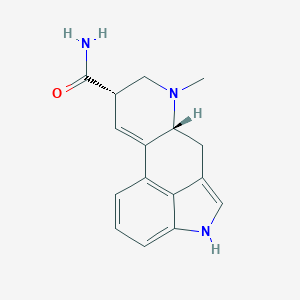
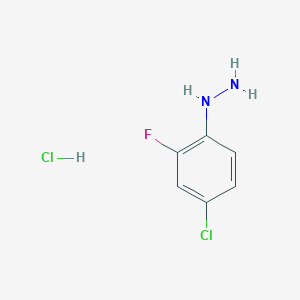

![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)
